N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
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Overview
Description
N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine: is a complex organic compound with a unique bicyclic structure. It belongs to the class of isoxazolo[5,4-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied for their potential as antiviral agents .
Mode of Action
It’s known that the dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
Similar compounds have been applied on a large scale in the medical and pharmaceutical fields .
Pharmacokinetics
A study on similar oxazolo[5,4-d]pyrimidine derivatives evaluated their cytotoxic activity and p-glycoprotein-inhibitory ability .
Result of Action
Similar oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines .
Action Environment
It’s known that numerous factors affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylisoxazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening and advanced purification methods like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups .
Scientific Research Applications
N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-methylisoxazolo[5,4-d]pyrimidin-4-amine
- N,N-diethyl-3-methylisoxazole
Uniqueness
N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine stands out due to its unique bicyclic structure and the presence of the diethylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications .
Properties
IUPAC Name |
N,N-diethyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-4-14(5-2)9-8-7(3)13-15-10(8)12-6-11-9/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRTVZKLMJKHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=NOC2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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